molecular formula C6H10N2O B2809151 4,7-Diazaspiro[2.5]octan-8-one CAS No. 907973-01-7

4,7-Diazaspiro[2.5]octan-8-one

Katalognummer B2809151
CAS-Nummer: 907973-01-7
Molekulargewicht: 126.159
InChI-Schlüssel: FSLZGHJDIDSIPF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4,7-Diazaspiro[2.5]octan-8-one is a chemical compound with the CAS Number: 907973-01-7 . It has a molecular weight of 126.16 and its IUPAC name is 4,7-diazaspiro[2.5]octan-8-one .


Synthesis Analysis

A synthesis method of 4,7-diazaspiro[2.5]octane compound has been disclosed in a patent . The method takes a derivative of 4-methoxybenzyl (1-(hydroxymethyl)cyclopropyl) carbamate as a raw material, and obtains the 4,7-diazaspiro[2.5]octane compound through substitution, addition of a protective group, removal of a protective group and reduction .


Molecular Structure Analysis

The molecular formula of 4,7-Diazaspiro[2.5]octan-8-one is C6H10N2O . The InChI code is 1S/C6H10N2O/c9-5-6(1-2-6)8-4-3-7-5/h8H,1-4H2,(H,7,9) .


Physical And Chemical Properties Analysis

The physical form of 4,7-Diazaspiro[2.5]octan-8-one is solid . It should be stored in a dark place, sealed in dry, at 2-8°C . The boiling point of the compound is not specified .

Wissenschaftliche Forschungsanwendungen

1. Antihypertensive Activity

4,7-Diazaspiro[2.5]octan-8-one derivatives have been studied for their potential antihypertensive properties. Caroon et al. (1981) synthesized a series of 1-oxa-3,8-diazaspiro[4,5]decan-2-ones with different substitutions, revealing alpha-adrenergic blocking properties and potential for reducing orthostatic hypotension (Caroon et al., 1981).

2. Stereochemical Studies

Chiaroni et al. (2000) explored the [3+2] 1,3-cycloaddition of 3-methylene azetidin-2-ones with nitrones, leading to the creation of 5-oxa-2,6-diazaspiro[3.4]octan-1-one derivatives. This study highlighted the envelope conformations of the isoxazolidine rings, demonstrating the importance of stereochemistry in such compounds (Chiaroni et al., 2000).

3. Malaria Treatment

Le Manach et al. (2021) identified a novel diazaspiro[3.4]octane series with activity against multiple stages of the malaria parasite Plasmodium falciparum. This research highlighted the potential of such compounds in developing new malaria treatments (Le Manach et al., 2021).

4. Neuroprotective Effects

Toth et al. (1997) synthesized 1-oxa-3,8-diazaspiro[4.5]decan-2-one derivatives, observing their potent inhibitory effects on neural Ca-uptake. These compounds showed promise in protecting against brain edema and memory and learning deficits, indicating their potential in neuroprotection (Toth et al., 1997).

5. Cholinergic Activity Studies

Cignarella et al. (1993) investigated a new series of 8-substituted-2,8-diazaspiro[4.5]decan-3-ones for cholinergic activity. Preliminary data suggested these compounds lacked significant cholinergic properties, offering insights into the pharmacological profile of these substances (Cignarella et al., 1993).

6. Hypertension Treatment Candidates

Kato et al. (2013) identified 2,8-diazaspiro[4.5]decane-based derivatives as potent inhibitors for treating hypertension, demonstrating their therapeutic potential in this domain (Kato et al., 2013).

7. T-Type Calcium Channel Antagonists

Fritch and Krajewski (2010) conducted studies on 2,8-diazaspiro[4.5]decan-1-one derivatives as T-type calcium channel antagonists. Their research provided valuable structure-activity relationships, contributing to the understanding of these compounds in modulating calcium channels (Fritch & Krajewski, 2010).

8. Antitubercular Lead Identification

Lukin et al. (2023) developed compounds from a 2,6-diazaspiro[3.4]octane building block, identifying a potent antitubercular lead with significant inhibitory activity against Mycobacterium tuberculosis (Lukin et al., 2023).

9. Radioprotective Agent Synthesis

Shapiro et al. (1968) synthesized 7,10-Ethano-1-thia-4,7-diazaspiro[4.5]decane dihydrochloride, showing potential radioprotective properties against lethal doses of X-radiation in mice (Shapiro et al., 1968).

10. Chitin Synthase Inhibitors and Antifungal Agents

Li et al. (2019) designed and synthesized 2,8-diazaspiro[4.5]decan-1-one derivatives, evaluating them as chitin synthase inhibitors and antifungal agents. These compounds exhibited significant activity against fungal pathogens, highlighting their potential in antifungal therapy (Li et al., 2019).

Safety And Hazards

The safety information for 4,7-Diazaspiro[2.5]octan-8-one indicates that it has a GHS07 pictogram . The signal word is “Warning” and the hazard statements are H302-H315-H319-H335 . The precautionary statements are P261-P305+P351+P338 .

Eigenschaften

IUPAC Name

4,7-diazaspiro[2.5]octan-8-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10N2O/c9-5-6(1-2-6)8-4-3-7-5/h8H,1-4H2,(H,7,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSLZGHJDIDSIPF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC12C(=O)NCCN2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

126.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4,7-Diazaspiro[2.5]octan-8-one

CAS RN

907973-01-7
Record name 4,7-diazaspiro[2.5]octan-8-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.